molecular formula C11H13NO B031786 1-Phenylpiperidin-3-one CAS No. 148494-90-0

1-Phenylpiperidin-3-one

Cat. No. B031786
M. Wt: 175.23 g/mol
InChI Key: CBUHYYSHSILDSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylpiperidin-3-one and its derivatives has been explored through various chemical pathways. A notable method involves starting from readily available dihydropyridinones, leading to the first synthesis of (S)-2-phenylpiperidin-3-one, highlighting its potential as a precursor for substance P antagonist (Gaucher, Jida, & Ollivier, 2009). Additionally, other pathways include the stereoselective syntheses from chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates, showcasing the versatility of synthesis approaches for related compounds (Lemire & Charette, 2010).

Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidin-3-one derivatives has been elucidated using various spectroscopic and crystallographic techniques. Studies have determined the configuration of stereoisomeric compounds and their molecular geometry, contributing to the understanding of their chemical behavior and potential biological activity (Bielenica et al., 2011).

Chemical Reactions and Properties

1-Phenylpiperidin-3-one undergoes various chemical reactions, leading to the formation of a diverse array of compounds. For instance, one-pot synthesis methods have been developed for 3-azido- and 3-aminopiperidines, demonstrating the compound's versatility in synthetic organic chemistry (Ortiz, Kang, & Wang, 2014).

Scientific Research Applications

  • Alzheimer's Disease Treatment : Phenylpiperidine-type secretase modulators, such as GSM-1, which directly target the transmembrane domain 1 of presenilin 1, have been shown to potentially reduce A42 production and promote A38 conversion in Alzheimer's disease (Ohki et al., 2011).

  • Ophthalmology : In a rabbit model, 1-phenylpiperidine has been found effective in lowering intraocular pressure, with lipophilic derivatives showing higher ocular penetration and distribution (Schoenwald, Gadiraju, & Barfknecht, 1997).

  • Dopamine Autoreceptor Antagonists : Substituted (S)-phenylpiperidines with aromatic substituents and propyl group show potential as centrally acting dopamine autoreceptor antagonists, with low affinity for D2 and D3 receptors in vitro (Sonesson et al., 1994).

  • Substance P Antagonists : The first synthesis of (S)-2-Phenylpiperidin-3-one, a potential precursor for substance P antagonists, was developed using readily available dihydropyridinones (Gaucher, Jida, & Ollivier, 2009).

  • Neurokinin-1 Receptor Antagonists : Novel 3-phenylpiperidine-4-carboxamide derivatives exhibit high metabolic stability and excellent efficacy as neurokinin-1 receptor antagonists, with reduced CYP3A induction (Shirai et al., 2012).

  • Antitumor Activity : A synthesized compound 1, with its favorable interactions with SHP2, has shown promising antitumor activity in human hepatoma and melanoma cells (Zhou et al., 2021).

  • Antiviral and Antimicrobial Activity : New 3-phenylpiperidine-2,6-dione derivatives have shown moderate protection against CVB-2 and HSV-1, with some displaying antibacterial and antifungal activity (Bielenica et al., 2011).

Safety And Hazards

The safety information for 1-Phenylpiperidin-3-one includes hazard statements H302 and precautionary statements P280;P305+P351+P338 .

Future Directions

1-Phenylpiperidin-3-one derivatives exhibit excellent inhibitory activity against cysteine protease, high selective inhibition activity against cathepsin K, and satisfactory bioavailability . This suggests potential future directions in the development of drugs targeting these enzymes.

properties

IUPAC Name

1-phenylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUHYYSHSILDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624764
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidin-3-one

CAS RN

148494-90-0
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y He, Q Liu, J Yang, Z Zheng, GL Chai, X Zhang… - Organic …, 2022 - ACS Publications
Herein we describe a convenient method for multiple C(sp 3 )–H bond functionalization of saturated cyclic amines through oxoammonium salt-promoted oxidation to afford a β-oxo …
Number of citations: 6 pubs.acs.org

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